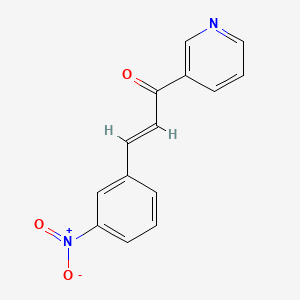

(2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one

Description

(2E)-3-(3-Nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 3-nitrophenyl group on the β-carbon and a pyridin-3-yl moiety on the α-carbon. Chalcones are extensively studied for their structural diversity and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is synthesized via Claisen-Schmidt condensation, a well-established method for chalcone preparation . Its structure has been confirmed through spectroscopic techniques such as NMR and FTIR, with spectral data aligning with reported literature . The 3-nitro group and pyridine ring contribute to its electronic properties, making it a candidate for structure-activity relationship (SAR) studies and applications in medicinal chemistry.

Properties

IUPAC Name |

(E)-3-(3-nitrophenyl)-1-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-14(12-4-2-8-15-10-12)7-6-11-3-1-5-13(9-11)16(18)19/h1-10H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLXAEXRZJMEIS-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, also known by its CAS number 18451-70-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H10N2O3 |

| Molecular Weight | 254.24 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 422.3 ± 45.0 °C |

| LogP | 2.46 |

| Flash Point | 209.2 ± 28.7 °C |

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compound exhibited notable antiproliferative activity, with IC50 values indicating effective inhibition of cell growth.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study reported the following IC50 values for this compound against selected cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15.4 |

| SK-Hep-1 | 12.8 |

| NUGC-3 | 18.6 |

These results suggest that the compound may serve as a lead molecule for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation. It has been shown to inhibit several targets including:

- Thymidylate Synthase

- Histone Deacetylases (HDACs)

- Telomerase Activity

These interactions contribute to its antiproliferative effects and highlight its potential as a multi-targeted anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated that it exhibits significant inhibitory effects against Gram-positive bacteria.

Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Streptococcus pneumoniae | 0.25 µg/mL |

These findings suggest that the compound could be explored further for its potential use in treating bacterial infections.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

- Nitro Group Position: The 3-nitrophenyl substituent distinguishes this compound from analogs with 4-nitrophenyl groups (e.g., (2E)-3-(4-nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one, ).

- Pyridinyl vs. Other Heterocycles : Replacing the pyridin-3-yl group with imidazopyridine () or furyl () modifies hydrogen-bonding capacity and aromatic stacking. Pyridine’s nitrogen atom enhances dipole interactions, whereas furan’s oxygen atom may reduce polarity .

Electronic Properties

- HOMO-LUMO Gaps : DFT studies on (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one () reveal that electron-withdrawing groups like nitro lower the LUMO energy, enhancing electrophilicity. The pyridin-3-yl group in the target compound likely exerts similar effects, facilitating charge transfer in photophysical applications .

- Comparison with Dimethylamino Derivatives: (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one () has a stronger electron-donating dimethylamino group, resulting in a narrower HOMO-LUMO gap (3.2 eV) compared to the target compound’s estimated gap (>4 eV) .

Antibacterial and Synergistic Effects

- AVMNB Chalcone: (2E)-1-(3′-methoxy-4′-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one () demonstrates synergistic antibacterial activity with ciprofloxacin against Staphylococcus aureus (MIC reduction by 64-fold).

- Methylated vs. Nitrated Chalcones: Non-piperazine chalcones with methyl or methoxy groups (e.g., compound 2p in ) show higher IC50 values (>70 μM) compared to nitro-substituted analogs. The target compound’s nitro group may enhance potency due to increased electrophilicity .

Antifungal and Antiparasitic Activity

- Benzodioxol Derivatives : (2E)-3-(1,3-benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one () exhibits antifungal activity against Trichophyton rubrum. The benzodioxol group’s electron-rich nature contrasts with the pyridinyl group, suggesting divergent mechanisms of action .

Key Data Tables

Table 1: Structural and Electronic Comparisons

*Estimated based on analogous compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.